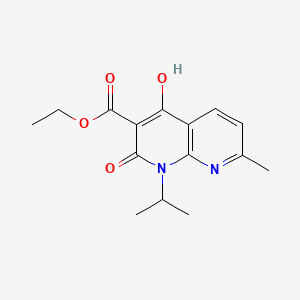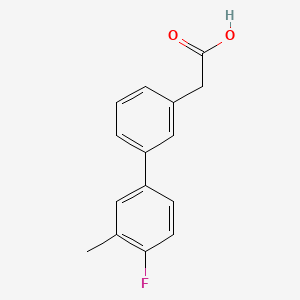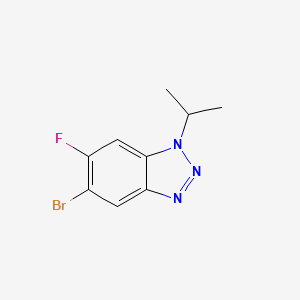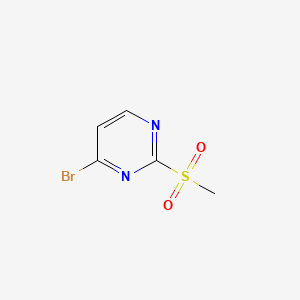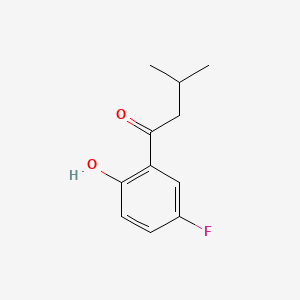
1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one” is a chemical compound. It has a molecular formula of C8H7FO2 .
Synthesis Analysis
The synthesis of a similar compound, 5-fluorin-2-hydroxyacetophenone, involves several steps. The process starts with amino-phenol as a raw material, followed by double esterification on amino groups and phenolic hydroxy. Fries rearrangement is performed under the condition of aluminum chloride/sodium chloride. The hydrolyzate is then heated after performing fluorine diazotization to obtain the finished 5-fluorin-2-hydroxyacetophenone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, MS, and FT-IR spectra . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.1384 . Other properties such as boiling point, melting point, and refractive index could not be found in the search results.Mechanism of Action
The mechanism of action of similar compounds involves targeting tubulin polymerization and inducing mitotic blockage. This has been observed in human cervical cancer HeLa cells . Another study showed that a similar compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), exhibits greater toxicity against various cancer compared to normal human cell lines .
Safety and Hazards
The safety data sheet for a similar compound, 5’-Fluoro-2’-hydroxyacetophenone, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGOAQSDACCBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


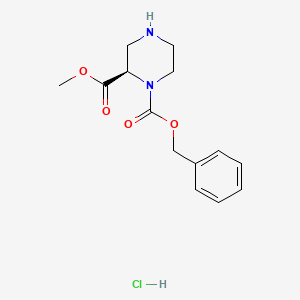

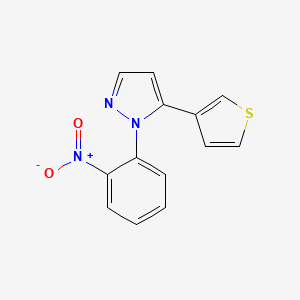
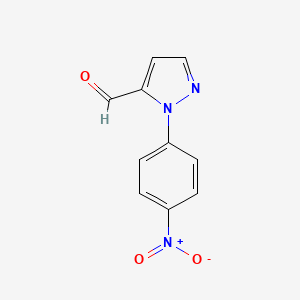
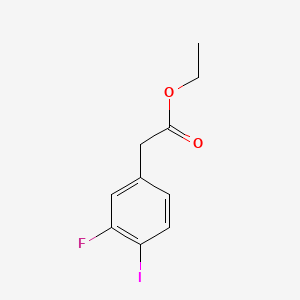
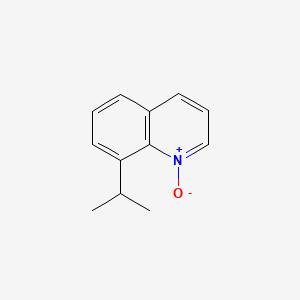
![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)


